3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Overview
Description
3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, which is a critical biochemical pathway in cell proliferation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the arrest of cell growth and the induction of apoptosis .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against various cell lines. For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the nanomolar range . The compound also displays potent dual activity against the examined cell lines and CDK2 .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine are largely related to its interactions with various biomolecules. It has been found to interact with cyclin-dependent kinases (CDKs), particularly CDK2 . These interactions are believed to inhibit the activity of CDK2, which plays a crucial role in cell cycle regulation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In particular, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is believed to involve binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it has been found to inhibit the activity of CDK2, a key enzyme involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with N-pentylguanidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures (50-70°C).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits similar anticancer properties but with different structural features.
Uniqueness
3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. Its N-pentyl group enhances its lipophilicity, allowing better cell membrane permeability and improved bioavailability compared to other similar compounds.
Properties
IUPAC Name |
3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-3-4-5-6-12-11-10-9(13-7-14-11)8(2)15-16-10/h7H,3-6H2,1-2H3,(H,15,16)(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZQLRPRQPKGJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC=NC2=C(NN=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308726 | |
Record name | MLS003389446 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39974-49-7 | |
Record name | MLS003389446 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003389446 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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